Cas no 24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
24190-29-2 structure
Product Name:3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
Numero CAS:24190-29-2
MF:C13H20O
MW:192.297304153442
CID:272321
PubChem ID:5498521
Update Time:2025-04-19
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (3E)-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one
- (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (R-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-one
- AC1LCVGL
- b8-7
- c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14
- C13H20O
- EINECS 246-069-2
- h6-8,12H,5,9H2,1-4H3
- SureCN5590917
- UNII-QP734LIN1K component UZFLPKAIBPNNCA-ABZNLYFFSA-N
- [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (r)-(+)-alpha-ionone
- DTXSID801317981
- (+)-(6R)-alpha-Ionone
- (r)-alpha-ionone
- 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (R)-(+)- (8CI)
- (R)-(E)-4,7-Megastigmadien-9-one
- 3-Buten-2-one, 4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (+)-alpha-Ionone
- 24190-29-2
- (S)-4-trans-(2,6,6-trimethyl-cyclohex-2-enyl)-but-3-en-2-one
- 4-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-(3E)-3-Buten-2-one
- SCHEMBL5591019
- Q63395348
- (3E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
-
- Inchi: 1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
- Chiave InChI: UZFLPKAIBPNNCA-GUOLPTJISA-N
- Sorrisi: O=C(C)/C=C/[C@H]1C(C)=CCCC1(C)C
Proprietà calcolate
- Massa esatta: 192.1515
- Massa monoisotopica: 192.151415
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 17.1
Proprietà sperimentali
- PSA: 17.07
- LogP: 3.51410
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Letteratura correlata
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Prodotti correlati
- 1322-70-9(methyl ionone gamma)
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 127-41-3(a-Ionone (>90%))
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti